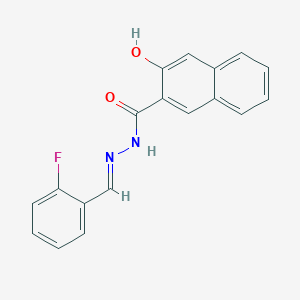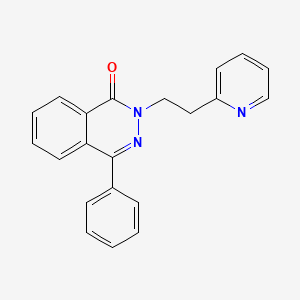![molecular formula C17H12N4O3 B5579475 2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that are typically synthesized for their unique structural and functional properties. These properties may have implications in various fields such as materials science, pharmaceuticals, and chemical engineering.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that may include acylation, cyclization, and substitution reactions. A notable example is the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, highlighting a method involving condensation, Dieckmann cyclization, and hydrolysis-decarboxylation steps (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, novel heterocyclic derivatives have been characterized using IR, NMR, HRMS, and UV-vis absorption to investigate their fluorescence spectral characteristics (Ge et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly specific and yield products with unique properties. A study on the development of an effective method for synthesizing related oxadiazol compounds demonstrates the intricate chemical reactions these compounds undergo (Tkachuk et al., 2020).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, play a critical role in the compound's applicability in various domains. An investigation into racemic compounds related to the chemical delves into their thermal stability and electronic spectrum, providing insights into their physical characteristics (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, are essential for understanding the compound's behavior in various environments. The synthesis and characterization of ethyl derivatives containing thiourea, triazole, thiadiazole, and oxadiazole moieties illustrate the diversity in chemical properties these compounds can exhibit (Szulczyk et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Screening and Potential as Chemotherapeutic Agents
Research indicates that compounds related to 2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione, such as azaimidoxy compounds, have been synthesized and evaluated for their antimicrobial activities. These studies aim to explore the potential of such derivatives as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Synthesis and Biological Activities Involving Heterocyclic Derivatives
Ethyl 2-(2-pyridylacetate) derivatives, which include structures related to the compound , have been synthesized and tested for various biological activities. These compounds have been evaluated against microorganisms and for their potential in antiviral activity against HIV-1 (Szulczyk et al., 2017).
Novel Synthesis Methods for Related Compounds
New effective methods have been developed for synthesizing compounds closely related to 2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione. These methods focus on thermal heterocyclization processes and have implications for the preparation of related aromatic acids (Tkachuk et al., 2020).
Application in Photoluminescent Properties
A novel quadridentate compound containing a structure similar to the compound was synthesized and used to study photoluminescent properties. This research focused on the emission characteristics and the potential application in luminescence (Si Zhen-jun, 2011).
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
Novel pyrazolo[3,4-b]pyridine-based compounds, closely related to 2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione, were synthesized and evaluated for their anticancer activity. This research highlighted the potential of these derivatives as promising anticancer agents (Nagender et al., 2016).
Propiedades
IUPAC Name |
2-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10(15-19-14(20-24-15)13-8-4-5-9-18-13)21-16(22)11-6-2-3-7-12(11)17(21)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECPKZDVIRZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)
![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)


![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)
![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

